3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
Overview
Description
3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a tert-butyl group, a fluoro-substituted phenyl ring, and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of the benzamide structure by reacting the substituted benzoyl chloride with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of 3-bromo-4-tert-butyl-N-(2-fluoro-5-aminophenyl)benzamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of the bromine, fluoro, and nitro groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-tert-butyl-N-(2-chloro-5-nitrophenyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
3-bromo-4-tert-butyl-N-(2-fluoro-5-aminophenyl)benzamide: Similar structure but with an amine group instead of a nitro group.
Uniqueness
3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (tert-butyl) groups can result in unique properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-bromo-4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c1-17(2,3)12-6-4-10(8-13(12)18)16(22)20-15-9-11(21(23)24)5-7-14(15)19/h4-9H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCBRBUISPNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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